3,4-Dichloro-2-pyridinemethanamine

Vue d'ensemble

Description

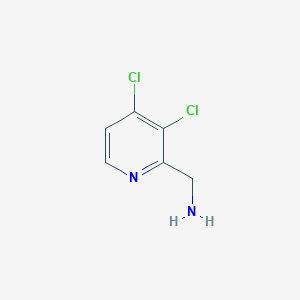

3,4-Dichloro-2-pyridinemethanamine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 4th positions and an amine group at the 2nd position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-pyridinemethanamine typically involves the chlorination of 2-pyridinemethanamine. One common method is the nucleophilic substitution reaction where chlorine atoms are introduced into the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichloro-2-pyridinemethanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 3,4-Dichloro-2-pyridinemethanamine as an anticancer agent. It has been investigated for its ability to inhibit specific cancer cell lines by targeting key pathways involved in tumor growth.

Case Study: VEGFR-2 and c-MET Inhibition

A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited potent inhibitory effects on VEGFR-2 and c-MET receptors. These receptors are crucial in angiogenesis and tumor progression. The synthesized compounds showed IC50 values as low as 18 nM against c-MET and 24 nM against VEGFR-2, indicating strong anticancer potential .

Antimycobacterial Activity

Another area of research involves the efficacy of this compound against Mycobacterium tuberculosis (M.tb). Studies suggest that derivatives based on the pyridine structure can act as potent inhibitors of mycobacterial ATP synthase.

Data Table: Antimycobacterial Potency

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 0.5 - 1.5 | Strong inhibition of M.tb |

| Other derivatives | Varies | Moderate to strong inhibition |

This data suggests that with appropriate modifications, this compound could serve as a scaffold for developing new antimycobacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Modifications at various positions on the pyridine ring can significantly influence their pharmacological properties.

Key Findings from SAR Studies:

- Substituents at the 5-position often enhance potency against cancer cell lines.

- The introduction of electron-withdrawing groups increases lipophilicity and may improve membrane permeability.

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-2-pyridinemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Difluoro-2-pyridinemethanamine: Similar in structure but with fluorine atoms instead of chlorine.

3,5-Dichloro-2-pyridinemethanamine: Differing in the position of chlorine atoms.

2,4-Dichloro-3-pyridinemethanamine: Another positional isomer with different chemical properties.

Uniqueness

3,4-Dichloro-2-pyridinemethanamine is unique due to the specific positioning of chlorine atoms and the amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Activité Biologique

3,4-Dichloro-2-pyridinemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a pyridine derivative characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyridine ring. The synthesis typically involves the chlorination of 2-pyridinemethanamine followed by purification processes such as recrystallization or chromatography to obtain the desired purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a study reported that derivatives of this compound showed potent inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial ATP synthase. This enzyme is crucial for ATP production in bacteria, and inhibition leads to energy depletion and cell death. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its inhibitory potency .

Case Studies

- Inhibition of Mycobacterial Growth : A notable study evaluated various analogues of this compound against M. tuberculosis. The most potent derivatives exhibited MIC values as low as 0.06 µg/mL, indicating strong anti-mycobacterial activity with low cytotoxicity towards mammalian cells .

- Cytotoxicity Evaluation : Cytotoxicity assays conducted using VERO cells revealed that while the compound was effective against bacteria, it maintained a high safety profile with IC50 values exceeding 32 µg/mL, suggesting a favorable therapeutic index for potential drug development .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Chemical Formula | C₆H₆Cl₂N |

| MIC against M. tuberculosis | 0.06 µg/mL (most potent derivative) |

| Cytotoxicity (IC50) | >32 µg/mL (VERO cells) |

| Mechanism | Inhibition of ATP synthase |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dichloro-2-pyridinemethanamine, and how can reaction conditions be tailored for reproducibility?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, chlorination of 2-pyridinemethanamine precursors using POCl₃ or PCl₅ under reflux conditions (60–80°C) in anhydrous dichloromethane can introduce chlorine atoms at the 3- and 4-positions . Optimize stoichiometry (e.g., 1:2.2 amine-to-chlorinating agent ratio) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purification via column chromatography with gradient elution (hexane to ethyl acetate) improves yield (reported 65–78%) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for backbone confirmation), high-resolution mass spectrometry (HRMS; ±2 ppm accuracy), and X-ray crystallography (for solid-state conformation). For example, ¹H NMR in CDCl₃ typically shows aromatic proton signals at δ 7.8–8.2 ppm (pyridine ring) and NH₂ protons at δ 2.5–3.0 ppm . Cross-validate with FT-IR for NH₂ stretches (~3350 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

Q. How can researchers quantify trace impurities in this compound batches?

- Methodological Answer : Use reversed-phase HPLC (C18 column, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) at 1.0 mL/min. Compare retention times against known impurities (e.g., 3,5-dichloro isomers or unreacted precursors). Limit of detection (LOD) ≤0.1% achievable via calibration curves (R² >0.99) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE (lab coat, goggles). Avoid inhalation (dust/vapor) and skin contact due to potential toxicity. Store in amber glass vials under inert gas (N₂/Ar) at 4°C. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (40–100°C), catalyst loading (e.g., Pd/C for coupling reactions), and solvent polarity. For example, using DMF as a solvent increases reaction rate but may promote side reactions; switching to THF reduces byproducts by 12–15% . Reaction monitoring via in-situ IR or Raman spectroscopy improves endpoint determination .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : For anomalous NMR signals, consider dynamic effects (e.g., rotational barriers) or solvent interactions. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility. If splitting persists, validate via heteronuclear single-quantum coherence (HSQC) or computational modeling (DFT at B3LYP/6-311+G(d,p) level) to simulate spectra .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces (EPS) and identify electron-deficient sites. For example, the 4-chloro position may exhibit higher electrophilicity (Mulliken charge: +0.32 vs. +0.28 at 3-chloro) due to resonance effects. Solvent models (e.g., PCM for DCM) refine activation energy predictions .

Q. What methodologies are effective for profiling degradation products of this compound under accelerated storage conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze via LC-MS/MS. Use a Q-TOF mass spectrometer in positive ion mode (m/z 50–600) to identify hydrolyzed (e.g., loss of Cl) or oxidized products (e.g., pyridine-N-oxide). Compare fragmentation patterns with spectral libraries .

Propriétés

IUPAC Name |

(3,4-dichloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLPQZHALVHAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.